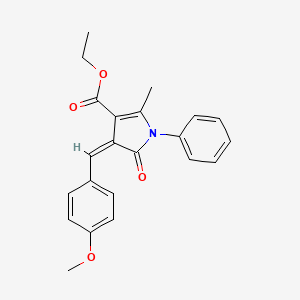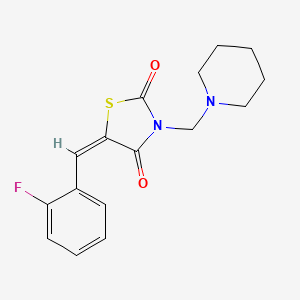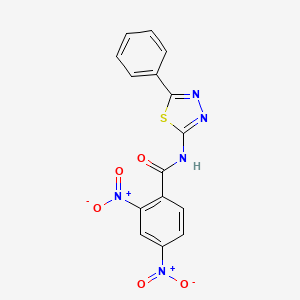![molecular formula C29H22N4O6S B14950586 N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14950586.png)
N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE is a complex organic molecule that features a combination of aromatic rings, nitro groups, and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the condensation reaction between an aldehyde and an amine, followed by further functionalization to introduce the nitro and ethoxy groups. The reaction conditions often require the use of solvents such as ethanol or dichloromethane, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE: undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Concentrated sulfuric acid for nitration, or bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the nitro groups may participate in redox reactions, altering the oxidative state of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE
- N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE
Uniqueness
The uniqueness of N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C29H22N4O6S |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
1-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C29H22N4O6S/c1-3-38-27-15-19(5-11-26(27)39-25-12-10-22(32(34)35)16-24(25)33(36)37)17-30-21-8-6-20(7-9-21)29-31-23-14-18(2)4-13-28(23)40-29/h4-17H,3H2,1-2H3 |
Clé InChI |
MSXRXKNFMSYKSZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)C3=NC4=C(S3)C=CC(=C4)C)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-N,N-dimethyl-2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium](/img/structure/B14950516.png)
![4-tert-butyl-N-{[4-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B14950523.png)
![(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14950526.png)
![2-Chloro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950529.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B14950535.png)
![2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid](/img/structure/B14950536.png)
![5-(4-methylphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14950550.png)
![(2E,5Z)-3-Cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B14950555.png)

![N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B14950577.png)
![1-{[(Diallylamino)carbothioyl]oxy}-4-[(4-iodoanilino)carbonyl]benzene](/img/structure/B14950582.png)

![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine](/img/structure/B14950597.png)
